molecular formula C16H16N4O B2901045 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide CAS No. 1797679-49-2

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide

Cat. No.: B2901045
CAS No.: 1797679-49-2
M. Wt: 280.331
InChI Key: KYICNKBYOKTSGE-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide is an acetamide derivative featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an m-tolyl (3-methylphenyl) group linked via an acetamide moiety. This scaffold is structurally related to bioactive compounds targeting enzymes or receptors in medicinal and agrochemical contexts. Pyrazolopyrimidine derivatives are known for their versatility in drug discovery due to their ability to mimic purine bases, enabling interactions with biological targets such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name

2-(3-methylphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-4-3-5-13(6-11)8-16(21)18-14-9-17-15-7-12(2)19-20(15)10-14/h3-7,9-10H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICNKBYOKTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts can significantly impact the yield and purity of the final product. Process optimization is crucial to ensure cost-effective production while maintaining environmental safety standards.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazolo[1,5-a]pyrimidin-6-yl core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Example : [18F]F-DPA (N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide)

  • Structural Differences : The target compound lacks the diethyl and tributylstannyl groups present in [18F]F-DPA, which is optimized for radiolabeling. The m-tolyl group in the target compound replaces the 4-iodophenyl/4-stannylphenyl moiety in F-DPA.
  • Functional Impact : The tributylstannyl group in F-DPA facilitates radiosynthesis via isotope exchange, while the m-tolyl group in the target compound may enhance binding specificity to hydrophobic pockets in biological targets.
  • Synthesis : F-DPA is synthesized via Stille coupling, whereas the target compound’s synthesis likely involves amidation of pyrazolopyrimidine intermediates .

Triazolo[1,5-a]pyrimidine Carboxamides

Example: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

  • Core Heterocycle : Replacing pyrazolo with triazolo alters hydrogen-bonding capacity and electronic properties. The triazole ring introduces additional nitrogen atoms, increasing polarity.
  • Synthesis : Triazolo derivatives are synthesized via multi-component Biginelli-like reactions, offering regioselectivity advantages over stepwise pyrazolopyrimidine syntheses .

Quinazolinone Acetamides

Examples : N-(4-Oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide (7a) and analogs

  • Core Structure: Quinazolinone cores are larger and more planar than pyrazolopyrimidines, enabling π-π stacking interactions but reducing conformational flexibility.
  • Physical Properties: Quinazolinone derivatives exhibit higher melting points (206–269°C) compared to pyrazolopyrimidines, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in the solid state .
  • Bioactivity: Quinazolinones show antiviral and anticancer activity, whereas pyrazolopyrimidines are often explored as kinase inhibitors or radiopharmaceuticals .

Triazolopyrimidine Acetylhydrazones

Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxyacetylhydrazones

  • Bioactivity : These compounds demonstrate herbicidal and antifungal activity, with chiral analogs showing enhanced efficacy. This contrasts with pyrazolopyrimidine acetamides, which are more commonly investigated in neurological or oncological contexts .

Comparative Data Table

Compound Class Core Structure Key Substituents Melting Point (°C) Bioactivity Synthesis Method
Target Compound Pyrazolo[1,5-a]pyrimidine 2-methyl, m-tolylacetamide Not reported Not reported Likely amidation
[18F]F-DPA Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl, 4-stannylphenyl Not reported Radioligand for TSPO Stille coupling
Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine p-tolyl, 3,4,5-trimethoxyphenyl Not reported Anticancer (hypothetical) Multi-component reaction
Quinazolinone Acetamide Quinazolinone p-tolyloxy, phenyl/m-tolyl 206–269 Antiviral, anticancer Condensation/amidation
Triazolopyrimidine Hydrazone Triazolo[1,5-a]pyrimidine Acetylhydrazone, R-group variations Not reported Herbicidal, antifungal Heterocyclization

Key Findings and Implications

  • Structural Flexibility : Pyrazolopyrimidines balance conformational flexibility and planarity, making them suitable for targeting enzymes with deep hydrophobic pockets.
  • Substituent Effects : The m-tolyl group in the target compound may confer better metabolic stability than para-substituted analogs (e.g., 7a in ) due to reduced oxidative metabolism .
  • Synthetic Accessibility : Multi-component reactions (e.g., for triazolo derivatives) offer efficiency advantages but may limit regiochemical control compared to stepwise pyrazolopyrimidine syntheses .

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